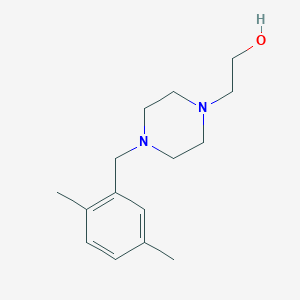

2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Description

Significance of Piperazine-Containing Scaffolds in Chemical Biology and Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in the fields of chemical biology and medicinal chemistry. Its prevalence in a wide array of clinically used drugs underscores its importance. The unique physicochemical properties of the piperazine nucleus, including its basicity and ability to participate in hydrogen bonding, allow it to interact with various biological targets with high affinity and specificity.

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects. The versatility of the piperazine core allows for structural modifications at its nitrogen atoms, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. This adaptability has made it a valuable building block in the design of novel therapeutic agents.

Historical Perspective on the Discovery and Initial Academic Synthesis of Related Piperazine Derivatives

The therapeutic potential of piperazine-containing compounds has been recognized for over a century. Initially introduced for the treatment of gout, its anthelmintic properties were discovered in the mid-20th century, revolutionizing the treatment of parasitic worm infections. This discovery spurred further investigation into the pharmacological possibilities of piperazine derivatives.

The synthesis of N-substituted piperazines has been a subject of extensive research. Early methods often involved the reaction of piperazine with alkyl or aryl halides. The development of more sophisticated synthetic strategies, such as reductive amination and transition metal-catalyzed cross-coupling reactions, has significantly expanded the diversity of accessible piperazine-based molecules. For instance, the synthesis of benzylpiperazine (BZP) and its derivatives has been a focus of both academic and industrial research, leading to the discovery of compounds with significant central nervous system activity. The illicit synthesis of BZP can sometimes result in the formation of by-products like dibenzylpiperazine (DBZP). dntb.gov.ua

Structural Characterization and Nomenclature of the Chemical Compound within the Academic Literature

The chemical compound at the center of this review is formally named 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol . Its structure consists of a central piperazine ring, with one nitrogen atom substituted with an ethanol (B145695) group and the other with a 2,5-dimethylbenzyl group.

Another related compound found in chemical supplier catalogs is 2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol, which features additional substitution on the piperazine ring, further illustrating the chemical space being explored around this core structure. evitachem.com

Current State of Academic Research on this compound and Related Analogues

Direct academic research focusing exclusively on this compound appears to be limited in the currently available scientific literature. However, research on structurally similar compounds provides valuable insights into the potential areas of interest for this molecule.

Studies on N-benzylpiperazine and its derivatives have explored their effects on the central nervous system, including memory and behavior. nih.govresearchgate.net For example, N-benzylpiperazine (BZP) has been shown to enhance memory, but also exhibits anxiogenic effects. nih.gov The metabolism of BZP leads to compounds such as N-benzylethylenediamine (BEDA). nih.gov

The synthesis of various substituted benzylpiperazine ethanols is often pursued in the context of developing novel therapeutic agents. Patents describe the synthesis of related compounds for the potential treatment of psychotic disorders like schizophrenia, highlighting the ongoing interest in this chemical class for neurological and psychiatric conditions. googleapis.com Pharmacological evaluations of other substituted piperazine derivatives have shown activities such as antipsychotic effects. nih.gov

Research Gaps and Future Directions in the Academic Study of Piperazine-Based Compounds

Despite the extensive research into piperazine-containing compounds, specific and detailed academic studies on this compound are not prominent in the public domain. This represents a clear research gap. Future investigations could focus on several key areas:

Definitive Synthesis and Characterization: A comprehensive study detailing an efficient and scalable synthesis of this compound, along with its full spectroscopic characterization (NMR, MS, IR, etc.), would be a valuable contribution to the chemical literature.

Pharmacological Profiling: A thorough in vitro and in vivo pharmacological evaluation is needed to understand the biological activities of this specific compound. This could include screening against a panel of receptors and enzymes to identify potential therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2,5-dimethylbenzyl and ethanol moieties could elucidate the structural requirements for any observed biological activity and lead to the development of more potent and selective analogs.

Comparative Studies: A direct comparison of the pharmacological and toxicological profiles of the 2,5-dimethyl, 3,5-dimethyl, and other positional isomers of benzylpiperazine ethanols would provide a deeper understanding of the impact of substituent placement on the molecule's properties.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-13-3-4-14(2)15(11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTCKONIPWZEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways for 2 4 2,5 Dimethylbenzyl Piperazin 1 Yl Ethan 1 Ol

Retrosynthetic Analysis of 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the analysis involves strategically cleaving key chemical bonds to reveal plausible precursors.

The primary disconnections for the target molecule focus on the two C-N bonds of the piperazine (B1678402) ring, linking the core to its substituents:

Disconnection A (C4-N bond): Cleavage of the bond between the piperazine nitrogen at position 4 and the benzylic carbon. This suggests a synthetic route involving the N-alkylation of 2-(piperazin-1-yl)ethan-1-ol with a 2,5-dimethylbenzyl halide or a related electrophile. This is a common and direct approach for introducing the benzyl (B1604629) group.

Disconnection B (C1-N bond): Cleavage of the bond between the piperazine nitrogen at position 1 and the ethyl alcohol group. This pathway points to the alkylation of 1-(2,5-dimethylbenzyl)piperazine (B176102) with a two-carbon electrophile, such as 2-chloroethanol (B45725), 2-bromoethanol, or ethylene (B1197577) oxide.

Disconnection C (Piperazine Ring): A more fundamental disconnection involves breaking down the piperazine ring itself. This can be envisioned through two main pathways:

Pathway C1: Disconnecting the ring to form N-(2,5-dimethylbenzyl)ethane-1,2-diamine and a two-carbon dielectrophile like 1,2-dichloroethane.

Pathway C2: A disconnection leading to N-(2-hydroxyethyl)ethane-1,2-diamine and 2,5-dimethylbenzaldehyde, implying a cyclization-reductive amination sequence.

These retrosynthetic pathways highlight the key starting materials and intermediate structures, such as piperazine, 1-(2-hydroxyethyl)piperazine, 1-(2,5-dimethylbenzyl)piperazine, and 2,5-dimethylbenzaldehyde, which are central to the synthetic strategies discussed below.

Classical and Modern Synthetic Approaches to the Piperazine Core

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. mdpi.com These strategies range from classical condensation reactions to modern metal-catalyzed processes.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring is the foundational step in many synthetic routes. This is typically achieved through the cyclization of acyclic precursors.

One of the most traditional methods involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the condensation of N-substituted diethanolamine (B148213) with a primary amine in the presence of a dehydration catalyst like alumina-nickel can yield N-substituted piperazines. google.com Modern approaches have introduced metal catalysts to facilitate these cyclizations, offering higher efficiency and milder reaction conditions. Palladium-catalyzed cyclization, for example, can be used for the modular synthesis of highly substituted piperazines from diamine components. organic-chemistry.org Another strategy involves the reductive cyclization of dioximes, which can be formed from primary amines, to stereoselectively produce substituted piperazines. nih.govresearchgate.net

| Method | Precursors | Catalyst/Reagent | Key Features |

| Diol-Diamine Coupling | Diol and Diamine | Ruthenium(II) complex | Tolerates various functional groups. organic-chemistry.org |

| Reductive Cyclization | Bis(oximinoalkyl)amines | Palladium on Carbon (Pd/C) or Raney Nickel | Stereoselective formation of cis-isomers. nih.govresearchgate.net |

| Palladium-Catalyzed Annulation | N-Activated Aziridines, Anilines, Propargyl Carbonates | Palladium Catalyst | One-pot, three-component reaction with high stereoselectivity. acs.org |

| Intramolecular Hydroamination | Amino acid-derived precursors | Not specified | Highly diastereoselective for 2,6-disubstituted piperazines. organic-chemistry.org |

Reductive Amination Strategies in the Synthesis of N-Substituted Piperazines

Reductive amination is a powerful and widely used method for forming C-N bonds, particularly for the N-alkylation of amines like piperazine. mdpi.com This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. google.com

In the context of synthesizing the target molecule, reductive amination could be employed in two key ways:

Reacting 1-(2-hydroxyethyl)piperazine with 2,5-dimethylbenzaldehyde.

Reacting piperazine with 2,5-dimethylbenzaldehyde, followed by alkylation with a hydroxyethyl (B10761427) group, or vice-versa.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective. nih.govresearchgate.net This method avoids the over-alkylation that can be problematic in direct alkylation with halides. researchgate.net Biocatalytic approaches using imine reductases (IREDs) are also emerging as a means for asymmetric reductive amination. researchgate.net

| Amine Substrate | Carbonyl Compound | Reducing Agent | Application |

| Piperazine | Aldehydes/Ketones | Sodium Cyanoborohydride | Solid-phase synthesis of piperazinediones. google.com |

| N-Boc-piperazine | Various Aldehydes | Sodium Triacetoxyborohydride | Synthesis of CXCR4 antagonists. nih.gov |

| 2-(Piperazin-1-yl)ethanamine | N-methyl-4-piperidone | Sodium Triacetoxyborohydride | Synthesis of polyamine derivatives. nih.gov |

Nucleophilic Substitution on Alkyl Halides or Sulfonates for N-Alkylation

The direct N-alkylation of the piperazine ring via nucleophilic substitution is a fundamental and straightforward approach. mdpi.com The nitrogen atoms of the piperazine ring act as nucleophiles, attacking an electrophilic carbon atom of an alkyl halide or sulfonate, displacing the leaving group.

For the synthesis of this compound, this method could involve:

The reaction of piperazine with 2,5-dimethylbenzyl chloride to form 1-(2,5-dimethylbenzyl)piperazine.

The subsequent reaction of this intermediate with 2-chloroethanol.

A significant challenge with this method is controlling the degree of substitution. Since piperazine has two reactive secondary amine groups, mixtures of mono- and di-substituted products, as well as quaternary ammonium (B1175870) salts, can form. google.comresearchgate.net To favor mono-alkylation, a large excess of piperazine is often used, or one nitrogen atom is protected with a removable group like tert-butoxycarbonyl (Boc). researchgate.net

| Piperazine Derivative | Alkylating Agent | Base/Conditions | Key Outcome |

| 1-Boc-piperazine | Alkyl Bromide | Not specified | Synthesis of N-alkyl piperazine side chains. nih.gov |

| Piperazine | Pentafluoropyridine | Sodium Carbonate | Selective substitution at the para-position. researchgate.net |

| N-benzylpiperazine | 2-chloromethyl-5,6-dimethoxy-3-methyl- mdpi.comresearchgate.netbenzoquinone | Potassium Carbonate | Synthesis of a Coenzyme Q analogue. researchgate.net |

DABCO Bond Cleavage for Functionalized Piperazines

A more novel strategy for synthesizing functionalized piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govrsc.org In this approach, the C-N bond of DABCO is activated, making it susceptible to cleavage. researchgate.net

The process begins with the activation of DABCO by reacting it with an activating agent, such as an alkyl halide, aryl halide, or carboxylic acid, to form a quaternary ammonium salt. nih.govrsc.orgresearchgate.net This salt then serves as an excellent electrophile for a variety of nucleophiles. The nucleophilic attack leads to the cleavage of one of the C-N bonds of the DABCO cage, resulting in a monosubstituted piperazine derivative. nih.govresearchgate.net This method is efficient for creating a diverse range of functionalized piperazines without affecting the carbons of the piperazine ring itself. nih.gov

| Activating Agent | Nucleophile | Catalyst/Conditions | Resulting Piperazine |

| Alkyl Halides, Aryl Halides | Alcohols, Thiols, Amines | Copper(I) Iodide, KOtBu | N-alkyl-N'-aryl-piperazines. rsc.org |

| Carboxylic Acids | Not applicable (acts as nucleophile) | Heat | N-acyl piperazine derivatives. researchgate.net |

| Activated Alkynes (e.g., DMAD) | Carboxylic Acids | One-pot, three-component reaction | Substituted piperazine derivatives. rsc.org |

| Benzylic Chlorides | DABCO (acts as nucleophile initially) | Not specified | N-benzyl piperazine derivatives. mdpi.com |

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements provide another sophisticated tool for the synthesis of piperazine and its derivatives. tandfonline.comtandfonline.combenthamdirect.com These reactions involve the migration of an atom or group within a molecule to form a new structural isomer. Several named rearrangement reactions have been adapted for the synthesis of the piperazine scaffold.

Commonly employed methods include the Aza-Wittig, Curtius, Schmidt, and Mumm rearrangements. researchgate.nettandfonline.comeurekaselect.com For example, the Aza-Wittig reaction can be used to form the heterocyclic ring from appropriately functionalized precursors. These methods can offer unique pathways to complex piperazine derivatives that may be difficult to access through more conventional routes. The choice of rearrangement often depends on the availability of starting materials and the desired substitution pattern on the final piperazine ring. researchgate.net

| Rearrangement Reaction | Description | Application in Piperazine Synthesis |

| Aza-Wittig | Involves the reaction of an iminophosphorane with a carbonyl compound to form an imine, which can then undergo cyclization. | Used for ring formation, providing high yields in some cases. tandfonline.combenthamdirect.com |

| Curtius | The thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be trapped to form various derivatives. | Can be a key step in creating a functionalized precursor for cyclization into a piperazine ring. researchgate.netbenthamdirect.com |

| Schmidt | The reaction of an azide with a carbonyl compound, alcohol, or alkene, typically under acidic conditions, to give an amine or amide after rearrangement. | Can be employed to introduce nitrogen atoms and facilitate the formation of the piperazine core. researchgate.netbenthamdirect.com |

| Mumm | The acyl group transfer in imidates, often from an O-acyl to an N-acyl position. | A useful and economical method for synthesizing piperazine derivatives with moderate to good yields. tandfonline.com |

| Diaza-Cope | A sigmatropic rearrangement of 1,5-dienes containing two nitrogen atoms. | A versatile method for constructing the piperazine skeleton. tandfonline.combenthamdirect.com |

Regioselective Functionalization Techniques for the Piperazine Moiety

The paramount challenge in synthesizing this compound lies in the selective substitution at the N1 and N4 positions of the piperazine ring. Indiscriminate alkylation would lead to a mixture of products, including the desired compound, the isomeric product with substituents reversed, and di-substituted byproducts. Therefore, regioselective functionalization is essential.

Achieving selective mono-N-alkylation of piperazine is a well-established strategy to control the introduction of different substituents. This can be accomplished through several approaches:

Control of Stoichiometry: A straightforward method involves using a large excess of piperazine relative to the alkylating agent. This statistical approach favors mono-alkylation as the probability of an already substituted piperazine reacting a second time is reduced. However, this method necessitates the removal of large quantities of unreacted piperazine, which can be challenging.

Use of Protecting Groups: A more precise method involves the use of a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose. 1-Boc-piperazine can be selectively alkylated on the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions reveals the second nitrogen for the introduction of a different substituent. This multi-step process, while longer, generally provides cleaner reactions and higher yields of the desired unsymmetrically substituted product.

In Situ Formation of a Monohydrohalide Salt: Another technique involves the in situ formation of a piperazine monohydrohalide salt. By using one equivalent of acid, one of the nitrogen atoms is protonated and thus deactivated towards nucleophilic attack by the alkylating agent. This allows for the selective alkylation of the free, unprotonated nitrogen.

The introduction of the 2,5-dimethylbenzyl group can be achieved through the nucleophilic substitution reaction of a piperazine derivative with a suitable 2,5-dimethylbenzyl halide, typically the chloride or bromide.

A plausible synthetic route would involve the reaction of 1-(2-hydroxyethyl)piperazine with 2,5-dimethylbenzyl chloride. In this scenario, the secondary amine of the piperazine ring acts as the nucleophile, attacking the benzylic carbon of the 2,5-dimethylbenzyl chloride and displacing the chloride leaving group. To drive the reaction to completion and neutralize the hydrogen chloride byproduct, a base such as triethylamine (B128534) or potassium carbonate is typically added.

Alternatively, if starting with a mono-protected piperazine, such as 1-Boc-piperazine, the 2,5-dimethylbenzyl group would be introduced first, followed by deprotection and subsequent reaction to introduce the 2-hydroxyethyl moiety.

| Starting Material | Reagent | Base | Solvent | Product | Reference Analogy |

| 1-(2-Hydroxyethyl)piperazine | 2,5-Dimethylbenzyl chloride | Triethylamine | Ethanol (B145695) | This compound | Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine |

| 1-Boc-piperazine | 2,5-Dimethylbenzyl chloride | Potassium Carbonate | Acetonitrile (B52724) | 1-Boc-4-(2,5-dimethylbenzyl)piperazine | General N-alkylation of Boc-piperazine |

If the 2,5-dimethylbenzyl group is introduced first onto a mono-protected piperazine, the subsequent deprotection would yield 1-(2,5-dimethylbenzyl)piperazine. This intermediate can then be reacted with 2-chloroethanol or ethylene oxide to introduce the 2-hydroxyethyl group. The reaction with 2-chloroethanol is a standard N-alkylation, typically carried out in the presence of a base to neutralize the HCl formed. The reaction with ethylene oxide is an efficient method that proceeds via ring-opening of the epoxide by the nucleophilic piperazine nitrogen. This reaction is often carried out in a protic solvent like methanol (B129727) or ethanol.

A more direct approach involves starting with the commercially available 1-(2-hydroxyethyl)piperazine. This simplifies the synthesis to a single step of introducing the 2,5-dimethylbenzyl group, as described in the previous section.

| Starting Material | Reagent | Conditions | Product | Reference Analogy |

| 1-(2,5-Dimethylbenzyl)piperazine | 2-Chloroethanol | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | This compound | General N-alkylation with haloalcohols |

| 1-(2,5-Dimethylbenzyl)piperazine | Ethylene oxide | Solvent (e.g., Methanol) | This compound | Ring-opening of epoxides by amines |

| Piperazine | Ethylene oxide | Controlled stoichiometry | 1-(2-Hydroxyethyl)piperazine | Industrial synthesis of hydroxyethylpiperazines |

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the successful synthesis of this compound on an academic scale, the optimization of reaction conditions is crucial to maximize the yield and purity of the final product.

The choice of solvent can significantly influence the rate and outcome of N-alkylation reactions of piperazines. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. Alcohols, such as ethanol, are also commonly used, particularly when a base like triethylamine is employed. The polarity of the solvent can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate.

While many N-alkylation reactions of piperazines proceed without a catalyst, particularly with reactive alkylating agents like benzyl halides, certain catalysts can be employed to enhance selectivity or promote the reaction with less reactive substrates. Phase-transfer catalysts, such as quaternary ammonium salts, can be beneficial in biphasic reaction systems. In some instances of N-alkylation with alcohols, transition metal catalysts, such as those based on ruthenium or iridium, have been utilized in "borrowing hydrogen" or "hydrogen autotransfer" methodologies, although this is less common for reactions with alkyl halides. For the reaction of 1-(2-hydroxyethyl)piperazine with 2,5-dimethylbenzyl chloride, a catalyst is generally not required, and the reaction is typically driven by thermal energy in the presence of a suitable base and solvent.

| Solvent | General Effect on N-Alkylation | Considerations for the Synthesis |

| Acetonitrile (MeCN) | Good for SN2 reactions, dissolves many organic salts. | A suitable choice for the reaction with 2,5-dimethylbenzyl chloride in the presence of a carbonate base. |

| Ethanol | Protic solvent, can participate in hydrogen bonding. | Commonly used with amine bases like triethylamine. |

| Dimethylformamide (DMF) | High boiling point, good solvating power. | Can facilitate reactions at higher temperatures but can be difficult to remove. |

| Toluene | Non-polar solvent. | May be used, but generally less effective for SN2 reactions involving charged intermediates. |

Temperature is a critical parameter in the N-alkylation of piperazines. Increasing the reaction temperature generally increases the reaction rate. For the reaction between 1-(2-hydroxyethyl)piperazine and 2,5-dimethylbenzyl chloride, the reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction time. For instance, in ethanol, this would be around 78 °C, while in acetonitrile, it would be approximately 82 °C. However, excessively high temperatures should be avoided as they can lead to the formation of side products, such as the elimination product from the benzyl halide or decomposition of the reactants or product. Optimization studies would involve running the reaction at various temperatures (e.g., room temperature, 50 °C, reflux) and monitoring the progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal balance between reaction rate and product purity.

For the N-alkylation of amines with alkyl halides in the liquid phase, the reaction is typically conducted at atmospheric pressure. The application of high pressure is generally not necessary for these types of reactions as the transition state volume change is not significant. Therefore, for an academic-scale synthesis of this compound, the reaction would be conveniently carried out in a standard reflux apparatus at atmospheric pressure.

| Parameter | General Trend | Considerations for the Synthesis |

| Temperature | Increased temperature generally increases reaction rate. | Refluxing in a suitable solvent (e.g., ethanol, acetonitrile) is a common starting point. Optimization is needed to balance rate and side reactions. |

| Pressure | Generally not a significant factor for this type of liquid-phase reaction. | The reaction can be effectively carried out at atmospheric pressure. |

Green Chemistry Principles Applied to the Synthesis of Piperazine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of piperazine derivatives to reduce the environmental impact of chemical processes. These principles focus on aspects such as the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. For the N-alkylation of piperazines, several green chemistry strategies can be employed.

Atom Economy: The N-alkylation of piperazines with benzyl chlorides, while effective, generates a salt byproduct, which lowers the atom economy of the reaction. Alternative "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which utilize alcohols as alkylating agents, are being explored. In these reactions, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The catalyst then returns the hydrogen to the intermediate to form the final product and water as the only byproduct, resulting in a much higher atom economy.

Use of Greener Solvents: Traditional solvents used in N-alkylation reactions, such as DMF and chlorinated solvents, are often toxic and difficult to dispose of. Green chemistry encourages the use of more benign solvents. Water is an ideal green solvent, and studies have shown that direct N-alkylation of amines with alkyl halides can be successfully carried out in aqueous media, often accelerated by microwave irradiation. Ethanol, which can be derived from renewable resources, is also a greener alternative to many polar aprotic solvents.

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of reactions, often allowing for milder reaction conditions.

Phase Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. In the N-alkylation of piperazines, a phase transfer catalyst can facilitate the transfer of the amine from an aqueous phase to an organic phase containing the alkylating agent. This can enable the use of water as a solvent and inorganic bases like sodium carbonate, reducing the need for organic solvents and bases. Tetrabutylammonium bromide (TBAB) is a commonly used phase transfer catalyst for such reactions.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as zeolites, can simplify product purification as the catalyst can be easily removed by filtration and potentially reused. Nanosized zeolite beta has been shown to be an effective catalyst for the direct N-alkylation of amines with alcohols.

Energy Efficiency:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. It allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Microwave-assisted synthesis of N-benzylpiperazines has been reported to be efficient, sometimes even under solvent-free conditions. rsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis of piperazine derivatives.

| Green Chemistry Principle | Application in Piperazine Synthesis |

| Atom Economy | "Borrowing hydrogen" methodology using alcohols as alkylating agents. |

| Safer Solvents | Use of water or ethanol as reaction media. |

| Catalysis | Application of phase transfer catalysts (e.g., TBAB) or heterogeneous catalysts (e.g., zeolites). |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |

By incorporating these green chemistry principles, the synthesis of this compound and other piperazine derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies for 2 4 2,5 Dimethylbenzyl Piperazin 1 Yl Ethan 1 Ol

Functional Group Interconversions on the Ethanol (B145695) Moiety

The hydroxyl group on the ethanol portion of the molecule is a versatile handle for various chemical transformations.

Oxidation and Reduction Pathways of the Hydroxyl Group

The primary alcohol in 2-(4-(2,5-dimethylbenzyl)piperazin-1-yl)ethan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. Mild oxidation would yield the corresponding aldehyde, while stronger oxidation would produce the carboxylic acid.

Conversely, while the hydroxyl group is in a reduced state, its derivatives can be reduced back to the alcohol. For instance, the corresponding aldehyde or carboxylic acid can be reduced to the primary alcohol using suitable reducing agents. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). unizin.orglibretexts.org Carboxylic acids and esters can also be reduced to primary alcohols, typically requiring a more potent reducing agent like LiAlH₄. unizin.orglibretexts.org

Table 1: Oxidation and Reduction Reactions of the Ethanol Moiety

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)acetaldehyde | Oxidation |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)acetic acid | Oxidation |

| 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)acetaldehyde | Sodium borohydride (NaBH₄) | This compound | Reduction |

Esterification and Etherification Reactions

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. medcraveonline.com This reaction is a common strategy to modify the properties of secondary metabolite compounds. medcraveonline.com For example, reacting the parent compound with acetic anhydride (B1165640) would yield 2-(4-(2,5-dimethylbenzyl)piperazin-1-yl)ethyl acetate.

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods. For instance, a chemoselective method for the etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine. organic-chemistry.org

Modifications of the Piperazine (B1678402) Nitrogen Atoms

The two tertiary nitrogen atoms within the piperazine ring are nucleophilic centers and can be readily modified.

Acylation and Sulfonylation Reactions

The piperazine nitrogens can be acylated using acyl halides or acid anhydrides to form amides. ambeed.comnih.gov This functionalization can influence the conformational behavior of the piperazine ring. nih.gov Similarly, sulfonylation with sulfonyl chlorides leads to the formation of sulfonamides. The reaction of piperazine with substituted benzenesulfonyl chlorides can be carried out in the presence of a base like triethylamine (B128534) to furnish sulfonylpiperazines. nih.gov

Quaternization of Tertiary Amine Centers

The tertiary amine nitrogens of the piperazine ring can be converted into quaternary ammonium (B1175870) salts through reaction with alkyl halides, a process known as the Menshutkin reaction. wikipedia.org This reaction is a common method for preparing quaternary ammonium salts. wikipedia.org Alkyl iodides are generally more reactive alkylating agents than bromides, which are in turn more reactive than chlorides. wikipedia.org The quaternization introduces a permanent positive charge, which can significantly alter the molecule's properties.

Benzyl Moiety Modifications

The 2,5-dimethylbenzyl group is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The two methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.orguci.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br). uci.edu

Nitration: Introduction of a nitro group (-NO₂). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com

The specific conditions required for these reactions depend on the reactivity of the substituted benzene ring. libretexts.org

Aromatic Substitution Reactions on the Dimethylbenzyl Ring

The 2,5-dimethylbenzyl moiety of the molecule is susceptible to electrophilic aromatic substitution reactions. The two methyl groups on the aromatic ring are activating and ortho-, para-directing. The benzyl group, attached to the piperazine nitrogen, is also generally considered to be an activating group and will influence the position of substitution. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied to the dimethylbenzyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and to avoid side reactions.

Table 1: Potential Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Expected Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) onto the aromatic ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom (Br or Cl) onto the aromatic ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) onto the aromatic ring. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (-COR) onto the aromatic ring. |

Side-Chain Functionalization of the Benzyl Group

The benzylic position (the CH₂ group connecting the dimethylphenyl ring to the piperazine) is activated and can undergo a variety of functionalization reactions. The stability of the benzylic radical or carbocation intermediate facilitates these transformations.

One common reaction is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator, which would introduce a bromine atom at the benzylic position. This bromide can then serve as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Oxidation of the benzylic position is also possible. Strong oxidizing agents can potentially cleave the benzyl group, while milder conditions might lead to the formation of a ketone. The specific outcome would depend on the chosen oxidant and reaction conditions.

Synthesis of Structural Analogues and Probes Based on this compound

The synthesis of structural analogues and molecular probes is crucial for elucidating the biological activity and mechanism of action of a lead compound. This can be achieved through various strategies, including isosteric replacements and the introduction of reporter groups.

Isosteric Replacements within the Chemical Structure

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. enamine.netnih.govenamine.netacs.orgresearchgate.netscispace.comdrugdesign.orgpatsnap.comnih.gov For this compound, isosteric replacements can be considered for the piperazine ring, the dimethylbenzyl group, and the ethanol side chain.

The piperazine ring, a common scaffold in drug discovery, can be replaced by other cyclic diamines or related structures to alter basicity, lipophilicity, and conformational flexibility. nih.govenamine.netacs.orgresearchgate.net Examples of potential isosteres for the piperazine ring are presented in Table 2.

Table 2: Potential Isosteric Replacements for the Piperazine Ring

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

| Piperazine | Homopiperazine (B121016) | Increases ring flexibility and may alter receptor binding. |

| Piperazine | Piperidine (B6355638) | Removes one basic nitrogen, affecting pKa and solubility. |

| Piperazine | Diazabicycloalkanes | Introduces conformational rigidity. |

| Piperazine | Aminopiperidine | Modifies the position and basicity of the nitrogen atoms. |

The 2,5-dimethylbenzyl group can be replaced with other substituted aromatic or heteroaromatic rings to explore the impact of electronics and sterics on activity. The ethanol side chain can be modified by replacing the hydroxyl group with other functional groups, such as a methyl ether, an amide, or a carboxylic acid isostere, to investigate the importance of the hydrogen-bonding capability of the hydroxyl group. nih.gov

Introduction of Reporter Groups for Biological Studies (e.g., fluorophores, biotin (B1667282) tags)

To facilitate biological studies, such as target identification and imaging, reporter groups like fluorophores or biotin tags can be incorporated into the structure of this compound.

The secondary amine of the piperazine ring or the terminal hydroxyl group of the ethanol side chain are convenient points for the attachment of such labels. For example, a fluorescent dye with a reactive functional group (e.g., an isothiocyanate or a succinimidyl ester) can be coupled to the piperazine nitrogen. Alternatively, the hydroxyl group can be derivatized with a linker that is then attached to the reporter group.

Biotinylation, the process of attaching a biotin molecule, can also be achieved through similar chemical strategies. nih.gov A common approach involves reacting the target molecule with an activated biotin derivative, such as biotin-NHS ester, which will form a stable amide bond with an available amine group on the piperazine ring. The resulting biotinylated compound can then be used in pull-down assays to identify binding partners.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 4 2,5 Dimethylbenzyl Piperazin 1 Yl Ethan 1 Ol

Spectroscopic Techniques for Structural Confirmationnih.govuv-vis-spectral-atlas-mainz.orgtue.nlevitachem.commdpi.comchemrxiv.orgresearchgate.net

The definitive structural elucidation of 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated characterization of the molecule. These methods include mass spectrometry for determining molecular weight and formula, nuclear magnetic resonance for mapping the carbon-hydrogen framework, and vibrational and electronic spectroscopy for identifying functional groups and conjugated systems.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationnih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides the experimental mass of the molecular ion, which can be compared to the theoretically calculated mass.

The molecular formula of the compound is C18H30N2O. Using electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]+. The comparison between the calculated and observed mass, usually within a few parts per million (ppm), confirms the molecular formula with high confidence, ruling out other potential formulas. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C18H30N2O |

| Ion Formula | [C18H31N2O]+ |

| Calculated Exact Mass | 291.2431 Da |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopynih.govuv-vis-spectral-atlas-mainz.orgtue.nlevitachem.commdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments is required for complete assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2,5-CH3 | ~2.30 (s, 6H) | ~20.9, ~18.5 |

| Benzyl-CH2 | ~3.50 (s, 2H) | ~58.5 |

| Aromatic-H | ~7.0-7.1 (m, 3H) | ~128-136 |

| Piperazine-H | ~2.4-2.7 (m, 8H) | ~53-55 |

| Ethanol-CH2-N | ~2.65 (t, 2H) | ~59.0 |

| Ethanol-CH2-O | ~3.60 (t, 2H) | ~60.5 |

While 1D NMR provides initial data, 2D NMR experiments are essential to assemble the molecular fragments correctly.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For the target molecule, COSY would show a critical correlation between the two methylene (B1212753) groups of the ethanol (B145695) fragment (-N-CH2-CH2-OH), confirming this structural unit. It would also show correlations within the piperazine (B1678402) ring protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This experiment allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal from the ¹H NMR spectrum. For instance, the proton signal at ~3.50 ppm would correlate to the benzyl-CH2 carbon signal at ~58.5 ppm.

From the benzylic protons (~3.50 ppm) to the piperazine carbons (~53-55 ppm) and the aromatic carbons, linking the benzyl (B1604629) group to the piperazine ring.

From the ethanol protons (~2.65 ppm and ~3.60 ppm) to the piperazine carbons (~53-55 ppm), confirming the attachment of the ethanol side chain to the piperazine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net For a flexible molecule like this, NOESY can provide insights into the preferred solution-state conformation. For example, spatial proximity between the benzylic protons and specific protons on the piperazine ring could be observed, helping to define the orientation of the bulky 2,5-dimethylbenzyl group relative to the piperazine chair conformation. chemrxiv.org

Solid-State NMR (ssNMR) is a specialized technique used to analyze the compound in its crystalline or amorphous solid state. Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local atomic environment in the solid lattice. This is particularly useful for studying polymorphism—the ability of a compound to exist in different crystal forms. Different polymorphs can exhibit distinct ¹³C ssNMR spectra due to variations in crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to probe hydrogen bonding involving the alcohol's hydroxyl group, providing details on intermolecular connectivity in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groupsuv-vis-spectral-atlas-mainz.orgevitachem.commdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. ultraphysicalsciences.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group due to hydrogen bonding. tue.nl Other key absorptions would include C-H stretching from the aromatic and aliphatic (methyl, methylene, piperazine) groups around 2800-3100 cm⁻¹, aromatic C=C stretching peaks near 1500-1600 cm⁻¹, and a C-O stretching band around 1050-1150 cm⁻¹. ultraphysicalsciences.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. The spectrum would be expected to show strong signals for the aromatic ring breathing modes of the 2,5-dimethylbenzyl group. researchgate.netias.ac.in The symmetric C-H stretching of the methyl and methylene groups would also be prominent. The O-H stretch is typically weak in Raman spectra. The complementary nature of IR and Raman provides a comprehensive vibrational fingerprint of the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (Strong, Broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 (Medium) | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2960 (Strong) | Strong |

| Aromatic C=C Stretch | 1500-1600 (Medium) | Strong |

| C-N Stretch (Amine) | 1180-1360 (Medium) | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure. This analysis confirms bond lengths, bond angles, and the conformation of the molecule. For piperazine-containing structures, this technique typically reveals that the piperazine ring adopts a stable chair conformation. nih.govnih.gov This data is crucial for understanding the molecule's physical properties and is often required for regulatory submissions. Although a specific crystal structure for the title compound is not publicly available, the analysis of related piperazine derivatives demonstrates the utility of this method. nih.govnih.govmdpi.com

Elemental Analysis and Combustion Analysis for Stoichiometry

Elemental analysis, or combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₅H₂₄N₂O) to confirm the compound's elemental composition and stoichiometry. mdpi.commdpi.com This analysis serves as a crucial checkpoint for verifying the identity and purity of a newly synthesized batch of the compound.

Table 3: Theoretical Elemental Composition of C₁₅H₂₄N₂O

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 180.165 | 72.54% |

| Hydrogen | H | 1.008 | 24.192 | 9.74% |

| Nitrogen | N | 14.007 | 28.014 | 11.28% |

| Oxygen | O | 15.999 | 15.999 | 6.44% |

| Total | | | 248.370 | 100.00% |

Thermal Analysis (DSC, TGA) for Polymorphism and Degradation Pathways

Thermal analysis techniques are employed to investigate the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org A TGA thermogram provides information on the thermal stability of the compound, identifying the temperature at which degradation begins. It can also quantify the presence of volatile components like water or residual solvents. mt.com The analysis typically involves heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com DSC is used to determine the melting point and enthalpy of fusion of the compound, which are key indicators of purity. mt.com Furthermore, DSC is a critical tool for screening for polymorphism—the existence of multiple crystalline forms. Different polymorphs can have different physical properties, and their detection is vital for consistent product development. mt.com

Table 4: Information Derived from Thermal Analysis

| Technique | Information Obtained | Significance |

|---|---|---|

| TGA | - Thermal stability and degradation temperature- Presence of water or residual solvents- Stoichiometry of decomposition | Assesses stability under thermal stress and quantifies volatile content. libretexts.org |

| DSC | - Melting point and enthalpy of fusion- Glass transition temperature (if amorphous)- Detection of polymorphic forms and transitions | Determines purity, identifies crystalline vs. amorphous nature, and characterizes solid-state forms. mt.com |

Computational Chemistry and Theoretical Investigations of 2 4 2,5 Dimethylbenzyl Piperazin 1 Yl Ethan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals.tandfonline.com

Quantum mechanical calculations are fundamental to predicting the electronic properties and geometric structure of a molecule. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals and energy states. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nrel.gov For 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals that the piperazine (B1678402) ring is likely to adopt a stable chair conformation. The substituents—the 2,5-dimethylbenzyl group on one nitrogen and the ethanol (B145695) group on the other—would preferentially occupy equatorial positions to minimize steric hindrance.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperazine ring) | 1.46 Å |

| Bond Length | N-C (benzyl) | 1.47 Å |

| Bond Length | C-O (ethanol) | 1.43 Å |

| Bond Angle | C-N-C (piperazine ring) | 111.5° |

| Bond Angle | C-N-C (benzyl attachment) | 113.2° |

| Dihedral Angle | C-N-C-C (piperazine ring) | -55.8° |

Once the geometry is optimized, the same DFT level of theory can be used to predict spectroscopic properties. Vibrational frequency analysis can forecast the molecule's infrared (IR) spectrum, while the Gauge-Independent Atomic Orbital (GIAO) method can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra are invaluable for interpreting experimental data.

| Spectroscopic Property | Functional Group | Predicted Value |

|---|---|---|

| IR Frequency (Vibrational) | O-H stretch (ethanol) | 3650 cm⁻¹ |

| IR Frequency (Vibrational) | C-H stretch (aromatic) | 3055 cm⁻¹ |

| ¹³C NMR Chemical Shift | Aromatic C-CH₃ | 135.5 ppm |

| ¹³C NMR Chemical Shift | Piperazine CH₂ | 53.0 ppm |

| ¹H NMR Chemical Shift | Benzyl (B1604629) CH₂ | 3.55 ppm |

While DFT is efficient for geometry and frequencies, higher-accuracy energy calculations often employ ab initio post-Hartree-Fock methods. wikipedia.orglibretexts.org Methods such as Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)] can provide highly accurate single-point electronic energies for the DFT-optimized geometry. nih.gov These calculations are computationally intensive but offer a more precise determination of the molecule's thermodynamic properties, such as its enthalpy of formation. nist.gov

| Energy Type | Calculated Value (Hartree) |

|---|---|

| Electronic Energy (Eelec) | -945.123456 |

| Zero-Point Vibrational Energy (ZPVE) | 0.412987 |

| Gibbs Free Energy (298.15 K) | -944.745678 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility.youtube.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding how it behaves in different environments. nih.gov

| Conformation | Population in Water (%) | Population in DMSO (%) | Population in Chloroform (%) |

|---|---|---|---|

| Chair | 92 | 89 | 95 |

| Twist-Boat | 7 | 10 | 4 |

| Boat | 1 | 1 | 1 |

If this compound were being investigated as a potential drug, MD simulations would be essential for studying its interaction with a protein target. rsc.org After an initial binding pose is predicted using molecular docking, an MD simulation of the protein-ligand complex can assess the stability of this pose and characterize the key interactions that maintain binding. nih.gov The simulation can reveal which hydrogen bonds and hydrophobic contacts are most stable over time, providing crucial information for structure-based drug design. nih.gov

| Interaction Type | Ligand Group | Protein Residue | Interaction Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | Ethanol -OH | Aspartic Acid 102 | 85.4 |

| Hydrogen Bond (Water-Bridged) | Piperazine N | Serine 150 | 62.1 |

| π-π Stacking | Dimethylbenzyl Ring | Phenylalanine 257 | 75.9 |

| Hydrophobic Contact | Benzyl Methyl Group | Leucine 88 | 91.2 |

In Silico Prediction of Potential Biological Targets and Pathways.youtube.comnjit.edumdpi.com

In silico methods can predict the likely biological targets of a novel compound, helping to prioritize experimental testing. nih.gov Techniques such as reverse docking, pharmacophore modeling, and machine learning-based approaches screen the compound against databases of known protein structures and bioactivity data. nih.gov

A pharmacophore model for this compound would likely include a hydrophobic aromatic feature, a hydrogen bond acceptor (the hydroxyl group), and a positive ionizable feature (the protonated piperazine nitrogen). nih.gov Screening this model against a database of protein structures could identify proteins with binding sites complementary to these features. Reverse docking would involve systematically testing the molecule's binding affinity against a wide array of protein targets. nih.gov

| Predicted Protein Target | Prediction Method | Score/Metric | Associated Pathway |

|---|---|---|---|

| Dopamine (B1211576) D2 Receptor | Pharmacophore Screen | Fit Score: 0.89 | Neurotransmitter Signaling |

| Sigma-1 Receptor | Reverse Docking | Docking Score: -8.5 kcal/mol | Cellular Stress Response |

| Histamine H1 Receptor | Similarity Search | Tanimoto: 0.81 | Allergic Response |

| Serine/Threonine-Protein Kinase PIM1 | Reverse Docking | Docking Score: -8.2 kcal/mol | Cell Cycle Regulation |

Ligand-Based Virtual Screening Approaches (e.g., pharmacophore modeling)

Ligand-based virtual screening (LBVS) is a computational technique used to identify new active compounds based on the structures of known active molecules, especially when the three-dimensional structure of the biological target is unknown. arxiv.orgmdpi.com One of the most prominent LBVS methods is pharmacophore modeling.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to bind to a specific biological target and exert its effect. researchgate.net By creating a pharmacophore model from a set of known active ligands, researchers can rapidly screen large chemical databases to find novel compounds that match these key features. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The model would likely include:

One Hydrogen Bond Donor (HBD): Represented by the hydroxyl (-OH) group on the ethanol moiety.

Two Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the piperazine ring.

One Hydrophobic (H): The dimethyl-substituted benzyl group.

One Aromatic Ring (AR): The benzene (B151609) ring of the benzyl group.

This model serves as a 3D query to search for other molecules that possess a similar arrangement of these features, suggesting they might have comparable biological activity. plos.org The process involves aligning candidate molecules with the pharmacophore and scoring them based on how well they fit. nih.gov

Table 1: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms hydrogen bonds with acceptor groups on a target protein. |

| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogens | Accepts hydrogen bonds from donor groups on a target protein. |

| Hydrophobic (H) / Aromatic Ring (AR) | 2,5-Dimethylbenzyl group | Engages in hydrophobic or π-π stacking interactions with the target. |

Structure-Based Virtual Screening (e.g., molecular docking with known protein structures)

When the 3D structure of a biological target (like an enzyme or receptor) is available, structure-based virtual screening (SBVS) becomes a valuable tool. arxiv.orgu-strasbg.fr Molecular docking, a key component of SBVS, predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.gov This method allows for the computational "testing" of thousands of compounds against a known protein structure to identify potential binders. rsc.org

The process for docking this compound would involve:

Preparation of the Target: Obtaining the crystal structure of a relevant protein (e.g., a sigma receptor or a specific enzyme) from a database like the Protein Data Bank (PDB). nih.gov Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. nih.gov

Preparation of the Ligand: Generating a 3D conformation of the compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed into the defined binding site of the protein. nih.gov The program explores various conformations and orientations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.net

Analysis: The results are analyzed to identify the best binding poses, the calculated binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the protein's active site. connectjournals.comnih.gov

Studies on similar piperazine derivatives have shown their ability to bind to various targets, including sigma receptors and androgen receptors. nih.govnih.gov For this compound, docking could reveal key interactions, such as the hydroxyl group forming a hydrogen bond with a polar residue (e.g., Aspartate or Tyrosine) and the dimethylbenzyl group fitting into a hydrophobic pocket.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value / Description |

|---|---|

| Protein Target (Example) | Sigma-1 Receptor (S1R) |

| Docking Score / Binding Energy | -8.5 kcal/mol (Hypothetical) |

| Interacting Amino Acid Residues | Asp120, Tyr150, Phe107, Trp164 (Hypothetical) |

| Types of Interactions | Hydrogen Bond: -OH group with Asp120. Hydrophobic: Dimethylbenzyl group with Phe107 and Trp164. Cation-π: Protonated piperazine nitrogen with Tyr150. |

QSAR (Quantitative Structure-Activity Relationship) Modeling Applied to Analogues of the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. juniperpublishers.com A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. researchgate.net

The development of a QSAR model for analogues of this compound would proceed as follows:

Data Set Collection: A series of structurally related analogues is synthesized, and their biological activities (e.g., IC₅₀ values) are measured experimentally.

Descriptor Calculation: For each analogue, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on various piperazine derivatives have successfully identified key structural features that influence their activity. nih.govnih.gov For analogues of the title compound, a QSAR study might reveal that increasing the hydrophobicity of the benzyl substituent or altering the length of the ethanol chain could significantly impact biological efficacy.

Table 3: Hypothetical QSAR Data for Analogues of this compound

| Analogue (Modification on Benzyl Ring) | LogP (Descriptor 1) | Polar Surface Area (PSA) (Descriptor 2) | Observed Activity (pIC₅₀) |

|---|---|---|---|

| 2,5-Dimethyl (Parent Compound) | 3.1 | 28.4 Ų | 7.5 |

| 4-Chloro | 3.2 | 28.4 Ų | 7.2 |

| 3-Methoxy | 2.6 | 37.7 Ų | 6.9 |

| Unsubstituted | 2.6 | 28.4 Ų | 6.5 |

A sample QSAR equation might look like: pIC₅₀ = 1.5 * (LogP) - 0.05 * (PSA) + C

Reaction Pathway Predictions and Mechanistic Insights via Computational Methods

A plausible synthetic route for this compound involves the nucleophilic substitution (Sₙ2) reaction between 1-(2-hydroxyethyl)piperazine and 2,5-dimethylbenzyl chloride. researchgate.net

Computational modeling of this reaction would involve:

Calculating the optimized geometries and energies of the reactants (piperazine derivative and benzyl chloride).

Locating the transition state structure for the Sₙ2 reaction, where the piperazine nitrogen attacks the benzylic carbon, and the chloride ion departs.

Calculating the energy of the products.

By mapping out this energy profile, chemists can confirm the proposed mechanism, predict potential side reactions, and optimize reaction conditions (e.g., solvent, temperature) to maximize the yield of the desired product. nih.gov Modern computational approaches can even assist in retrosynthesis, helping to identify potential starting materials for a target molecule. arxiv.org

Table 4: Hypothetical DFT Energy Profile for the Synthesis of this compound

| Reaction Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants | 0 | 1-(2-hydroxyethyl)piperazine + 2,5-dimethylbenzyl chloride |

| Transition State | +85 | The highest energy point along the reaction coordinate (Sₙ2). |

| Products | -50 | This compound + HCl |

Mechanistic Investigations and Biological Target Elucidation of 2 4 2,5 Dimethylbenzyl Piperazin 1 Yl Ethan 1 Ol Pre Clinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Assays.

No publicly available data exists for in vitro receptor binding or enzyme inhibition assays specifically conducted on 2-(4-(2,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol.

Radioligand Binding Studies to Determine Affinities.

Information regarding radioligand binding studies to determine the binding affinities of this compound for any biological target is not present in the accessible scientific literature.

Enzyme Activity Assays and Kinetic Characterization.

There are no published enzyme activity assays or kinetic characterization studies for this compound.

Cellular Pharmacology Studies.

No cellular pharmacology studies have been published that specifically investigate the effects of this compound.

Ligand-Induced Signaling Pathway Activation/Inhibition in Cell Lines.

There is no information available on the ability of this compound to activate or inhibit signaling pathways in any cell lines.

Gene Expression and Protein Modulation Studies in Cultured Cells.

No studies have been found that report on the modulation of gene expression or protein levels in cultured cells upon treatment with this compound.

High-Content Imaging for Phenotypic Screening in Cellular Models.

There is no data from high-content imaging or phenotypic screening in cellular models for this compound.

Mechanistic Studies on Specific Cellular Processes (e.g., Ion Channel Modulation, Neurotransmitter Reuptake)

The pre-clinical investigation into the mechanism of action for piperazine (B1678402) derivatives, such as this compound, often involves detailed studies of their effects on specific cellular processes. A primary focus of such research is the compound's potential to modulate ion channels or interfere with neurotransmitter reuptake, common mechanisms for psychoactive and cardiovascular agents.

Piperazine-containing compounds are well-documented for their interaction with a variety of receptors and transporters within the central nervous system. For instance, certain derivatives exhibit potent inhibitory effects on the serotonin (B10506) transporter (SERT), which is a cornerstone of their antidepressant activity. The compound vilazodone, which features a piperazine moiety, combines potent 5-HT reuptake inhibition with partial agonism at 5-HT1A receptors. Mechanistic studies for a novel compound like this compound would therefore likely involve in vitro assays to quantify its binding affinity and functional activity at SERT, as well as at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.

Furthermore, the interaction with specific ion channels is another crucial area of investigation. Many piperazine derivatives show affinity for α1-adrenoreceptors, which are linked to G-protein-coupled signaling cascades that modulate calcium ion channels. nih.gov Antagonism at these receptors can lead to vasodilation and hypotensive effects. nih.gov Therefore, electrophysiological studies using techniques like patch-clamp on cells expressing these receptors would be employed to determine if this compound directly alters ion flow and cellular excitability. Similarly, its affinity for sigma-1 receptors (σ1R), a common target for piperazine structures, would be explored, as these receptors are known to modulate various ion channels, including K+ channels and NMDA receptors. nih.govrsc.org

Pre-clinical In Vitro Model Systems for Understanding Biological Activity

To understand the biological effects of this compound before any potential clinical trials, a variety of pre-clinical in vitro models are essential. These systems allow for the detailed examination of the compound's pharmacological activity in a controlled environment.

Organ bath studies are a classic pharmacological tool used to assess the functional effects of a compound on intact tissues. nih.govslideshare.net This methodology allows for the measurement of tissue responses, such as muscle contraction or relaxation, in real-time. brieflands.commonash.edu.au For a compound with a structure suggesting potential activity at adrenergic, serotonergic, or opioid receptors, isolated tissues rich in these receptors would be selected.

For example, to test for activity at opioid receptors, preparations like the guinea pig ileum (rich in μ-opioid receptors) and the mouse vas deferens (rich in δ-opioid receptors) are commonly used. nih.gov The ability of this compound to inhibit electrically stimulated contractions in these tissues would indicate agonist activity at these receptors. A hypothetical data table illustrating potential results from such an experiment is shown below.

| Tissue Preparation | Receptor Target | Measured Effect | Compound EC50 (nM) |

|---|---|---|---|

| Guinea Pig Ileum | μ-opioid | Inhibition of Contraction | 15.5 |

| Mouse Vas Deferens | δ-opioid | Inhibition of Contraction | 8.2 |

| Rat Aorta | α1-adrenergic | Inhibition of Phenylephrine-induced Contraction | 25.1 |

| Rat Stomach Fundus | 5-HT2A | Inhibition of Serotonin-induced Contraction | 42.0 |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Primary cell cultures, which are cells isolated directly from tissue, provide a powerful model system to investigate the molecular and cellular effects of a compound. nih.govmdpi.com Unlike immortalized cell lines, they more closely represent the physiology of in vivo tissues. mdpi.com Depending on the hypothesized target, researchers might use primary cultures of neurons to study neuropharmacological effects, hepatocytes for metabolism, or smooth muscle cells for vascular effects.

For instance, if this compound is being investigated for anticancer properties, as has been the case for other novel piperazine derivatives, it would be screened against a panel of primary cancer cells. nih.govnih.gov Assays would measure its impact on cell viability, proliferation, and its ability to induce apoptosis (programmed cell death). nih.gov Studies on related compounds have demonstrated the ability to inhibit enzymes like Poly (ADP-ribose) polymerase (PARP), leading to cancer cell death. nih.govnih.gov

Development of Chemical Probes for Target Engagement Studies (e.g., affinity chromatography, photoaffinity labeling)

Confirming that a drug candidate directly binds to its intended target within a complex biological system is a critical step in mechanistic elucidation. nih.gov Chemical probes are essential tools for these target engagement and validation studies.

Photoaffinity labeling is a powerful technique used to identify the specific protein targets of a bioactive molecule. mdpi.com This method involves chemically modifying the compound of interest, such as this compound, to include a photoreactive group (a "photophore," like a diazirine or phenyl azide) and often a tag for detection or purification (like biotin). mdpi.com When this probe is introduced to cells or tissue lysates and irradiated with UV light, the photophore becomes highly reactive and forms a stable, covalent bond with the protein it is bound to. mdpi.com The tagged target protein can then be isolated and identified using mass spectrometry. This approach provides direct evidence of a drug-target interaction.

Affinity chromatography is another method used to isolate target proteins. In this technique, the compound is immobilized on a solid support matrix. A cellular protein extract is then passed over this matrix. The target protein, having an affinity for the immobilized compound, will bind to the matrix while other proteins wash away. The bound protein can then be eluted and identified.

Exploration of Structure-Activity Relationships (SAR) for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are crucial for understanding how a compound's chemical structure relates to its biological activity. nih.govresearchgate.net By synthesizing and testing a series of analogs of this compound, researchers can gain deep insights into its mechanism of action.

Generally, the pharmacophore for many biologically active piperazine derivatives consists of a basic tertiary amine within the piperazine ring, a linker, and one or two aromatic regions. nih.gov SAR studies for this class of compounds would systematically modify each of these components:

The Benzyl (B1604629) Moiety: The 2,5-dimethyl substitution on the benzyl ring would be altered. For example, changing the position of the methyl groups (e.g., to 3,4-dimethyl) or replacing them with other substituents (e.g., electron-withdrawing groups like chlorine or electron-donating groups like methoxy) would reveal how electronics and sterics in this region affect target binding. benthamdirect.com

The Piperazine Core: The core heterocycle could be replaced with a similar structure, such as a piperidine (B6355638) or a homopiperazine (B121016), to assess the importance of the second nitrogen atom for activity. nih.govacs.org

The Ethanol (B145695) Substituent: The hydroxyethyl (B10761427) group on the second piperazine nitrogen could be modified. The length of the alkyl chain could be extended or shortened, or the terminal alcohol could be converted to an ether, ester, or amide to probe for additional binding interactions. nih.gov

The results from these systematic modifications provide a detailed map of the pharmacophore, highlighting which chemical features are essential for potent and selective interaction with the biological target.

| Structural Modification (Relative to Parent Compound) | Observed Change in Activity (Illustrative) | Mechanistic Implication |

|---|---|---|

| Removal of 2,5-dimethyl groups from benzyl ring | 10-fold decrease in affinity | Hydrophobic interactions in this region are critical for binding. |

| Replacement of 2,5-dimethyl with 2,5-dichloro | 2-fold increase in affinity | Electron-withdrawing groups may enhance binding, possibly through dipole interactions. |

| Replacement of piperazine with piperidine | Loss of activity at Target A; gain of activity at Target B | The second nitrogen is essential for Target A interaction, likely as a hydrogen bond acceptor. |

| Extension of ethanol to propanol (B110389) chain | 5-fold decrease in affinity | The binding pocket has a specific size constraint in this region. |